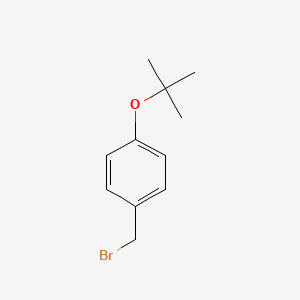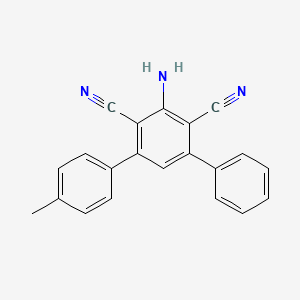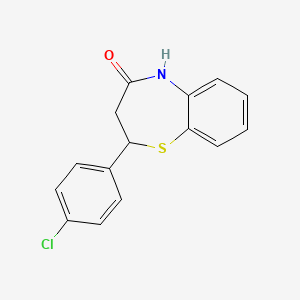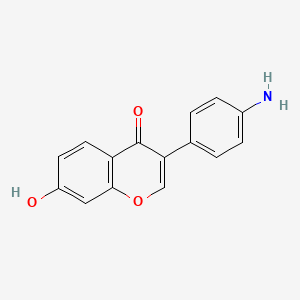
1,1'-BI(Cyclopropyl)-1-amine hydrochloride
Vue d'ensemble
Description
1,1'-BI(Cyclopropyl)-1-amine hydrochloride is a compound that can be associated with the chemistry of cyclopropane derivatives. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on cyclopropane-containing compounds and their reactivity.
Synthesis Analysis
The synthesis of cyclopropane derivatives can involve various starting materials and reaction conditions. For instance, 1,1-Dichloro-2-(chloromethyl)cyclopropane reacts with phenols, alcohols, or thiophenol in different base/solvent systems to form dichlorocyclopropanes or bis(aryloxy)cyclopropanes depending on the reaction conditions . Similarly, the synthesis of 1-(aminomethyl)cyclopropanecarboxylic acid from cyanoacetate and dibromoethane suggests a route that could potentially be adapted for the synthesis of 1,1'-BI(Cyclopropyl)-1-amine hydrochloride .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts strain and reactivity to the molecule. The X-ray crystal structures of oligopeptides containing 1-(aminomethyl)cyclopropanecarboxylic acid reveal an eight-membered ring with H-bonding between next neighbors, which is a characteristic secondary-structural motif in these derivatives .
Chemical Reactions Analysis
Cyclopropane derivatives participate in various chemical reactions due to their strained ring system. For example, N,N-Bis(silatranylmethyl)methylamine reacts with chloroform to produce amine hydrochloride and dichlorocarbene, which can further undergo cyclopropanation reactions . Bicyclopropylidene, a tetrasubstituted alkene, shows enhanced reactivity and can be used in a variety of three-component reactions with alkenyl or aryl halides and dienophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The strained ring system can lead to unique reactivity patterns, as seen in the synthesis and reactions of these compounds. The oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid demonstrate a high degree of intramolecular H-bonding, which is also present in solution, indicating the stability of the formed structures .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Copper-Promoted N-Cyclopropylation : Copper promotes the N-cyclopropylation of anilines and aliphatic amines with cyclopropylboronic acid, leading to N-cyclopropyl derivatives (Bénard, Neuville, & Zhu, 2010).
- Syntheses of 1-Ethynylcyclopropylamine : Ethynylcyclopropylamine was prepared from cyclopropylacetylene, and further converted into ethynyl-extended 1-aminocyclopropanecarboxylic acid (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).
- Dehydrochlorination of Chloroform : Cyclopropylamine derivatives are involved in the dehydrochlorination of chloroform, producing amine hydrochloride and dichlorocarbene (Lazareva & Lazarev, 2011).
- Biocatalytic Approaches : Cyclopropyl amine, a building block for ticagrelor, is synthesized using biocatalysts like ketoreductase, amidase, or lipase (Hugentobler et al., 2016).
Advanced Chemical Applications
- Diastereo- and Enantioselective Synthesis : Cyclopropyl amines are synthesized diastereo- and enantioselectively through CuH-catalyzed hydroamination of strained trisubstituted alkenes (Feng, Hao, Liu, & Buchwald, 2019).
- Bicyclic (alkyl)(amino)carbene Catalysis : Cyclopropyl amines are synthesized using Bicyclic (alkyl)(amino)carbene as a metal-free catalyst for nitrile reduction (Gautam et al., 2022).
Specialized Chemical Structures
- Amide Formation in Aqueous Media : Cyclopropylamine derivatives contribute to understanding the mechanism of amide formation in bioconjugation studies using EDC in aqueous media (Nakajima & Ikada, 1995).
- Protecting Group for Amines : The (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate is used as a protecting group for amines, demonstrating cyclopropylamine's relevance in synthetic chemistry (Snider & Wright, 2011).
Orientations Futures
The future directions for the study of “1,1’-BI(Cyclopropyl)-1-amine hydrochloride” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science could be explored .
Propriétés
IUPAC Name |
1-cyclopropylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-6(3-4-6)5-1-2-5;/h5H,1-4,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPYBRLTXWCZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-BI(Cyclopropyl)-1-amine hydrochloride | |
CAS RN |
882402-13-3 | |
| Record name | [1,1′-Bicyclopropyl]-1-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882402-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1'-bi(cyclopropan)]-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



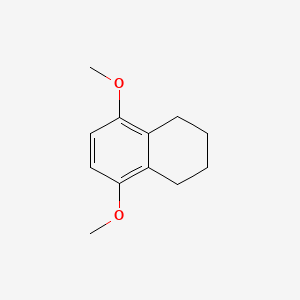
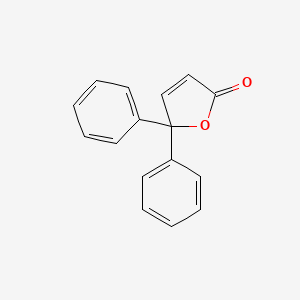



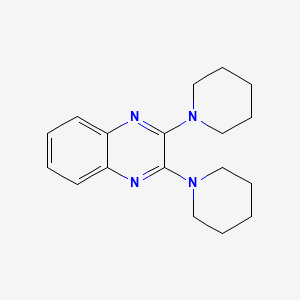


![Diethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B3033062.png)

